molecular formula C12H12ClN3O B186824 2-Chloro-3-(morpholin-4-yl)quinoxaline CAS No. 6641-44-7

2-Chloro-3-(morpholin-4-yl)quinoxaline

Cat. No. B186824
CAS RN: 6641-44-7
M. Wt: 249.69 g/mol
InChI Key: FMGODTXGSITMNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline has been extensively studied. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(morpholin-4-yl)quinoxaline is C12H12ClN3O . The InChI Code is 1S/C12H12ClN3O/c13-11-12 (16-5-7-17-8-6-16)15-10-4-2-1-3-9 (10)14-11/h1-4H,5-8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline include a molecular weight of 249.7 . It is a weak base and can form salts with acids .

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • 2-Chloro-3-(morpholin-4-yl)quinoxaline derivatives have been involved in the synthesis of complex compounds like pyrrolo[1,2-a]quinoxalines, indicating their utility in creating diverse chemical structures (Kim et al., 1990).
  • Reactions of this compound with nucleophilic reagents have been studied, showing its reactivity and potential applications in organic chemistry (Badr et al., 1983).

Pharmaceutical Research

  • Its derivatives have been synthesized and investigated for potential antitumor properties, highlighting its relevance in the development of new anticancer agents (Mamedov et al., 2022).
  • Studies have also explored its interaction with human serum albumin, which is crucial for understanding drug-protein interactions and drug delivery mechanisms (Yegorova et al., 2016).

Molecular Interactions and Analysis

  • Investigations into the interaction of similar quinoxaline derivatives with DNA provide insights into the potential genetic impacts of these compounds, which is important for understanding their pharmacological effects (Ovádeková et al., 2005).
  • Analysis of its photophysical properties and biomolecular binding reveals its potential in bioimaging and molecular diagnostics (Bonacorso et al., 2018).

Chemical Transformations and Reactions

  • The compound and its derivatives have been used in various chemical reactions, demonstrating their versatility in organic synthesis and the potential to create a wide range of chemically interesting products (Moustafa, 1997).

properties

IUPAC Name

4-(3-chloroquinoxalin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGODTXGSITMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286784
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(morpholin-4-yl)quinoxaline

CAS RN

6641-44-7
Record name NSC47611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Keivanloo, A Soozani, M Bakherad, M Mirzaee… - Tetrahedron, 2017 - Elsevier
2,4-trisubstituted pyrrolo[1,2-a]quinoxalines are synthesized through the multi-component reaction of 3-substituted 2-chloroquinoxalines, propargyl bromide, and excess secondary …
Number of citations: 20 www.sciencedirect.com
A Soozani, A Keivanloo, M Bakherad - Tetrahedron, 2018 - Elsevier
Reactions of 3-substituted-2-chloroquinoxalines, terminal alkynes, and 1,3-dicarbonyl compounds in the presence of palladium catalyst afforded a number of 6,8,9-trisubstituted-10H-…
Number of citations: 10 www.sciencedirect.com
A Soozani, A Keivanloo, M Bakherad - ChemistrySelect, 2017 - Wiley Online Library
New (E)‐3‐(2‐aminoquinoxalin‐3‐yl)‐1‐arylprop‐2‐en‐1‐ones are prepared through the multi‐component reaction of 3‐substituted‐2‐chloroqunoxalines, calcium carbide, and …
M Nikpour, E Salami - International Journal of Heterocyclic …, 2015 - jcrs.ahvaz.iau.ir
Displacement reaction of 2, 3-dichloroquinoxaline with secondary amines in boiling ethanol afforded its mono aminoquinoxaline derivatives. Further reaction of the latter compounds …
Number of citations: 3 jcrs.ahvaz.iau.ir
M Nikpour, E Salami - Journal of Chemical Reactivity and Synthesis, 2011 - jcrs.ahvaz.iau.ir
Displacement reaction of 2,3-dichloroquinoxaline with secondary amines in boiling ethanol afforded it`s mono aminoquinoxaline derivatives. Further reaction of the latter compounds …
Number of citations: 4 jcrs.ahvaz.iau.ir
HAS Abbas, AR Al-Marhabi, YA Ammar - Acta Pol. Pharm, 2017 - ptfarm.pl
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2, 3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIA …
Number of citations: 12 www.ptfarm.pl

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